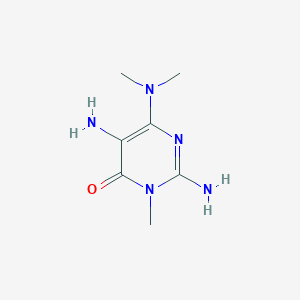
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two fluorophenyl groups attached to a tetrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in acidic conditions.
Reduction: Hydrazine hydrate or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Tetrazine oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted tetrazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and inducing apoptosis in cancer cells .
Similar Compounds:
3,6-Bis(phenyl)-1,2,4,5-tetrazine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
3,6-Bis(2,4-difluorophenyl)-1,2,4,5-tetrazine: Contains additional fluorine atoms, which may alter its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable building block in the synthesis of advanced materials and bioactive molecules .
Propiedades
Fórmula molecular |
C14H8F2N4 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H8F2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
QGUXKDCNAKXXRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12929421.png)


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)

